molecular formula C13H22N4O4S B1678809 Ranitidine-N-oxide CAS No. 73857-20-2

Ranitidine-N-oxide

カタログ番号: B1678809
CAS番号: 73857-20-2
分子量: 330.41 g/mol
InChIキー: PPCOGEBVJJMLBW-UKTHLTGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Ranitidine-N-oxide can be synthesized by reacting ranitidine with an oxidizing agent. Commonly used oxidizing agents include hydrogen peroxide and lead oxide . The reaction typically involves mixing ranitidine with the oxidizing agent under controlled conditions to achieve the desired oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using similar oxidizing agents under optimized conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: Ranitidine-N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under specific conditions.

    Reduction: It can be reduced back to ranitidine under appropriate conditions.

    Substitution: Certain functional groups in the molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, lead oxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

    Oxidation: Further oxidized products.

    Reduction: Ranitidine.

    Substitution: Substituted derivatives of this compound.

科学的研究の応用

Pharmacological Applications

1.1 Cardiovascular Health

Recent studies have indicated that ranitidine and its derivatives, including ranitidine-N-oxide, can influence cardiovascular health by modulating the synthesis and release of trimethylamine N-oxide (TMAO), a compound linked to cardiovascular diseases. Research involving high-fat diet-fed ApoE-/- mice demonstrated that treatment with ranitidine significantly reduced TMAO levels and mitigated associated cardiovascular damage. The findings revealed that ranitidine treatment improved gut microbiota diversity, which is crucial for maintaining cardiovascular health and reducing atherosclerosis risk .

1.2 Gastrointestinal Disorders

This compound retains some pharmacological properties similar to its parent compound, ranitidine. It is involved in the inhibition of gastric acid secretion by blocking histamine H2 receptors in parietal cells. This action is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The effectiveness of this compound in these applications is supported by its ability to maintain pH balance in the stomach, thus providing symptomatic relief from acid-related disorders .

Analytical Chemistry Applications

2.1 Quantitative Analysis

The detection and quantification of this compound in biological samples have been achieved using advanced chromatographic techniques. High-performance liquid chromatography (HPLC) methods have been developed to separate ranitidine from its metabolites, including this compound. These methods demonstrate high sensitivity and specificity, allowing for accurate measurement of drug concentrations in plasma and urine samples .

Method Sensitivity Specificity Application
HPLCHighHighPlasma analysis
HPTLCModerateModerateTrace analysis
Fluorescence DetectionVery HighHighDirect determination

2.2 Environmental Monitoring

This compound's stability and persistence in the environment necessitate monitoring for potential ecological impacts. Analytical methods have been developed to detect this compound in wastewater and environmental samples, ensuring compliance with safety regulations and understanding its environmental fate .

Toxicological Insights

3.1 Safety Profile Evaluation

The safety profile of this compound has been evaluated concerning potential mutagenic effects associated with its degradation products, such as N-nitrosodimethylamine (NDMA). Studies indicate that while ranitidine itself can lead to NDMA formation under specific conditions, the presence of this compound appears to mitigate some of these risks by altering metabolic pathways in the gastrointestinal tract .

3.2 Clinical Implications

Clinical studies have explored the long-term effects of ranitidine on gastric flora and nitrosamine formation, revealing that while this compound does not significantly alter gastric bacterial counts or lead to excessive bacterial colonization, it plays a role in the complex interactions between drug metabolism and gut microbiota .

Case Studies

Case Study 1: this compound in Cardiovascular Research
A study involving ApoE-/- mice treated with ranitidine showed significant reductions in atherosclerosis markers compared to control groups, highlighting the potential cardiovascular benefits of this compound through TMAO modulation .

Case Study 2: Analytical Method Development
A novel HPLC method was validated for the simultaneous quantification of ranitidine and its metabolites, including this compound, demonstrating recovery rates between 97% and 99%. This method has been crucial for pharmacokinetic studies in clinical settings .

類似化合物との比較

Uniqueness of Ranitidine-N-oxide: this compound is unique in its specific oxidation state and its role as a key metabolite in the study of ranitidine’s pharmacokinetics. Its distinct chemical structure allows for specific analytical applications that are crucial for understanding the metabolism and effects of ranitidine .

生物活性

Ranitidine-N-oxide is a metabolite of ranitidine, a widely used H2 receptor antagonist that reduces stomach acid production. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential implications in health and disease.

Metabolism and Formation

Ranitidine undergoes oxidation primarily in the liver, where it is converted into several metabolites, including this compound. Studies indicate that rat and human liver microsomes oxidize ranitidine to its N-oxide form at rates of 66-76%, with other metabolites such as S-oxide and desmethylranitidine accounting for the remainder . This metabolic pathway highlights the importance of cytochrome P450 enzymes in drug metabolism.

Pharmacological Effects

  • Cardiovascular Protection : Recent studies have shown that this compound, along with ranitidine itself, exhibits protective effects against cardiovascular damage. In a study involving ApoE-/- mice fed a high-fat diet, treatment with ranitidine significantly reduced the synthesis of trimethylamine N-oxide (TMAO), a compound linked to cardiovascular diseases. This treatment also improved gut microbiota diversity and reduced atherosclerosis .
  • Renal Protection : Ranitidine has demonstrated protective effects on renal function in animal models. The administration of ranitidine reduced renal damage associated with high-fat diets, as indicated by histological examinations showing less tubular damage compared to control groups .
  • Antioxidant Activity : this compound has been investigated for its antioxidant properties. In vitro studies suggest that it may exhibit significant antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases .

Toxicological Considerations

Despite its therapeutic benefits, there are concerns regarding the safety profile of ranitidine and its metabolites. Research indicates that certain metabolites may have toxic or carcinogenic properties. For instance, N-nitrosodimethylamine (NDMA), a degradation product of ranitidine, has been classified as a probable human carcinogen . This raises important questions about the long-term use of ranitidine and its metabolites.

Table 1: Metabolite Formation from Ranitidine

MetabolitePercentage Formation (%)
This compound66-76
Ranitidine S-oxide13-18
Desmethylranitidine12-16

Table 2: Effects of Ranitidine on Health Outcomes in Animal Studies

Study FocusOutcomeReference
Cardiovascular HealthReduced TMAO synthesis; less atherosclerosis
Renal HealthDecreased renal tubular damage
Antioxidant ActivitySignificant antioxidant effects observed

Case Study 1: Cardiovascular Effects in Mice

In a controlled study involving ApoE-/- mice, researchers administered ranitidine alongside a high-fat diet for four weeks. The results indicated significant reductions in both TMAO levels and lipid deposition in arterial walls compared to control groups. Histological analysis confirmed less severe atherosclerosis in treated mice, underscoring ranitidine's potential cardiovascular benefits .

Case Study 2: Renal Protective Effects

Another study focused on the renal protective effects of ranitidine in high-fat diet-induced kidney damage models. Mice treated with ranitidine showed reduced signs of glomerular injury and inflammation compared to untreated controls, suggesting that ranitidine may help mitigate renal damage associated with metabolic disorders .

特性

IUPAC Name

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVUWAHTQPQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891465
Record name Ranitidine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73857-20-2
Record name Ranitidine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73857-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranitidine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranitidine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANITIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ranitidine-N-oxide
Reactant of Route 2
Reactant of Route 2
Ranitidine-N-oxide
Reactant of Route 3
Reactant of Route 3
Ranitidine-N-oxide
Reactant of Route 4
Ranitidine-N-oxide
Reactant of Route 5
Ranitidine-N-oxide
Reactant of Route 6
Ranitidine-N-oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。